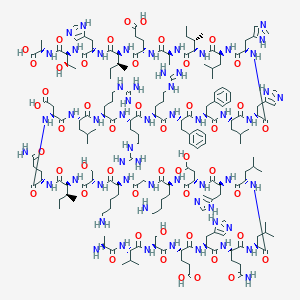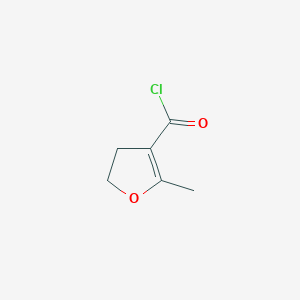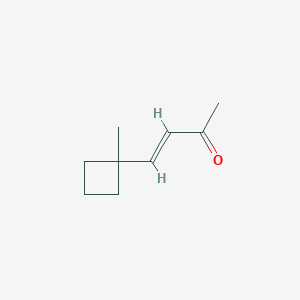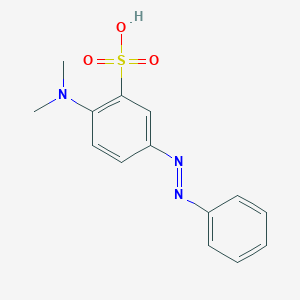
2-(Dimethylamino)-5-phenyldiazenylbenzenesulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Dimethylamino)-5-phenyldiazenylbenzenesulfonic acid, also known as DAB, is a chemical compound that has been extensively studied for its scientific research applications. It is a diazo compound that is commonly used as a coupling agent in the synthesis of azo dyes. In recent years, DAB has gained attention as a potential tool for bioimaging and as a therapeutic agent for cancer treatment.
Mechanism Of Action
2-(Dimethylamino)-5-phenyldiazenylbenzenesulfonic acid acts as a reducing agent in the presence of HRP, leading to the formation of a brown precipitate. The reaction involves the oxidation of 2-(Dimethylamino)-5-phenyldiazenylbenzenesulfonic acid to a radical cation, which then reacts with H2O2 to form a highly reactive intermediate that oxidizes the chromogen, resulting in the formation of a colored product.
Biochemical And Physiological Effects
2-(Dimethylamino)-5-phenyldiazenylbenzenesulfonic acid has been shown to exhibit cytotoxic effects on cancer cells, making it a potential therapeutic agent for cancer treatment. It has also been shown to inhibit the activity of certain enzymes, such as tyrosinase and acetylcholinesterase.
Advantages And Limitations For Lab Experiments
One advantage of using 2-(Dimethylamino)-5-phenyldiazenylbenzenesulfonic acid in lab experiments is its high sensitivity and specificity for protein and nucleic acid labeling. It is also relatively easy to use and cost-effective. However, one limitation of 2-(Dimethylamino)-5-phenyldiazenylbenzenesulfonic acid is its potential toxicity, as it can cause skin and eye irritation and is a potential carcinogen.
Future Directions
There are several potential future directions for the use of 2-(Dimethylamino)-5-phenyldiazenylbenzenesulfonic acid in scientific research. One area of interest is the development of 2-(Dimethylamino)-5-phenyldiazenylbenzenesulfonic acid-based therapeutics for cancer treatment. Another potential direction is the use of 2-(Dimethylamino)-5-phenyldiazenylbenzenesulfonic acid in the development of biosensors for the detection of specific biomolecules. Additionally, the use of 2-(Dimethylamino)-5-phenyldiazenylbenzenesulfonic acid in combination with other imaging techniques, such as fluorescence microscopy, could lead to improved imaging capabilities and more precise labeling of biomolecules.
Synthesis Methods
2-(Dimethylamino)-5-phenyldiazenylbenzenesulfonic acid can be synthesized through the diazotization of 2-amino-5-phenylsulfonic acid followed by coupling with dimethylamine. The resulting compound is a yellow-orange powder that is soluble in water and organic solvents.
Scientific Research Applications
2-(Dimethylamino)-5-phenyldiazenylbenzenesulfonic acid has been widely used in scientific research for its ability to selectively label proteins and nucleic acids. It is commonly used as a chromogenic substrate for horseradish peroxidase (HRP) in enzyme-linked immunosorbent assays (ELISA) and Western blotting. 2-(Dimethylamino)-5-phenyldiazenylbenzenesulfonic acid has also been used as a fluorescent probe for bioimaging, as it can be conjugated to fluorescent dyes to selectively label specific biomolecules.
properties
CAS RN |
125165-71-1 |
|---|---|
Product Name |
2-(Dimethylamino)-5-phenyldiazenylbenzenesulfonic acid |
Molecular Formula |
C14H15N3O3S |
Molecular Weight |
305.35 g/mol |
IUPAC Name |
2-(dimethylamino)-5-phenyldiazenylbenzenesulfonic acid |
InChI |
InChI=1S/C14H15N3O3S/c1-17(2)13-9-8-12(10-14(13)21(18,19)20)16-15-11-6-4-3-5-7-11/h3-10H,1-2H3,(H,18,19,20) |
InChI Key |
URBGCCIOBPPOLK-UHFFFAOYSA-N |
SMILES |
CN(C)C1=C(C=C(C=C1)N=NC2=CC=CC=C2)S(=O)(=O)O |
Canonical SMILES |
CN(C)C1=C(C=C(C=C1)N=NC2=CC=CC=C2)S(=O)(=O)O |
synonyms |
2-dimethylamino-5-phenyldiazenyl-benzenesulfonic acid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Methylbenzenesulfonate;4-methylbenzenesulfonic acid;2-[[4-[2-(1-methylimidazo[1,2-a]pyridin-4-ium-2-yl)ethenyl]phenyl]methylideneamino]guanidine](/img/structure/B54858.png)
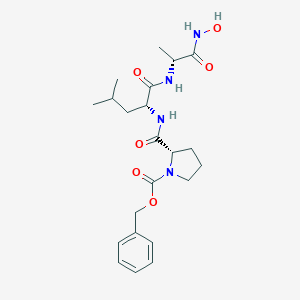
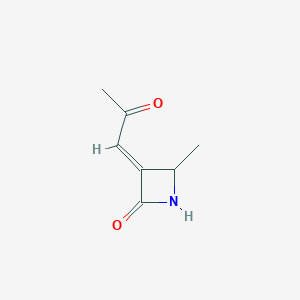
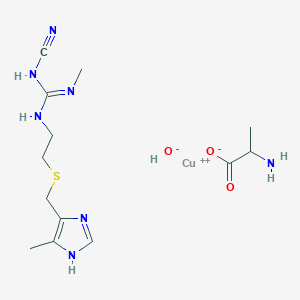
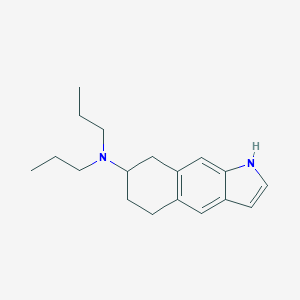
![4-[2-Bromo-1-(4-hydroxyphenyl)-2-phenylethyl]phenol](/img/structure/B54864.png)
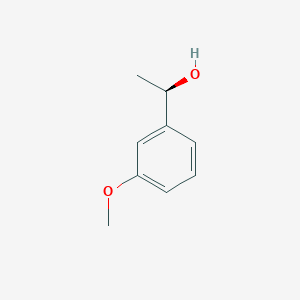
![(2S,3Ar)-2,3,3a,4,5,6-hexahydropyrrolo[1,2-b][1,2]oxazole-2-carbaldehyde](/img/structure/B54867.png)
![3-[(Methylamino)methyl]phenol](/img/structure/B54875.png)
![3-(2-Methylprop-2-en-1-yl)-2-sulfanylidene-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one](/img/structure/B54876.png)
